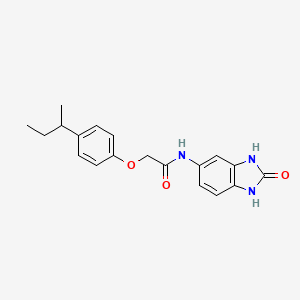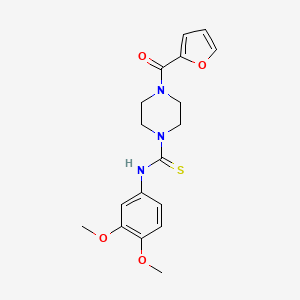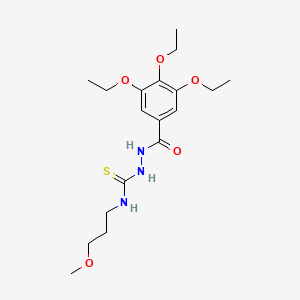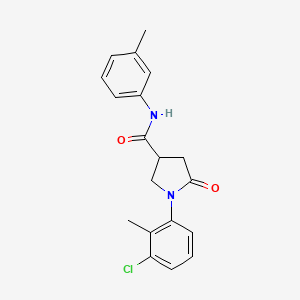![molecular formula C22H18ClF3N2O3S B4120056 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as CB-839 and is classified as a potent and selective inhibitor of glutaminase, which is an enzyme that plays a crucial role in cancer metabolism.
Mecanismo De Acción
CB-839 works by inhibiting the activity of glutaminase, which is an enzyme that plays a crucial role in cancer metabolism. Glutaminase is responsible for converting glutamine into glutamate, which is then used by cancer cells to produce energy and other essential molecules. By inhibiting glutaminase, CB-839 disrupts this metabolic pathway, leading to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects
CB-839 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor effects, CB-839 has also been found to have anti-inflammatory and neuroprotective effects. CB-839 has been shown to reduce the levels of inflammatory cytokines in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. CB-839 has also been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-839 has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it an ideal tool for studying the role of glutaminase in cancer metabolism. CB-839 is also relatively stable and has a long half-life, which allows for prolonged exposure to cells or tissues. However, CB-839 also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experiments. CB-839 can also have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
CB-839 has shown promise as a potential cancer therapy, and there are several future directions for research in this area. One potential direction is to investigate the use of CB-839 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study the effects of CB-839 in different types of cancer, as well as in other diseases such as metabolic disorders and neurological disorders. Additionally, there is a need for further research into the mechanisms of action of CB-839, as well as the potential side effects and toxicity of the compound.
Conclusion
In conclusion, CB-839 is a chemical compound that has been extensively studied for its potential use in cancer therapy. It is a potent and selective inhibitor of glutaminase, which plays a crucial role in cancer metabolism. CB-839 has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's disease. While CB-839 has several advantages for use in lab experiments, it also has some limitations that need to be addressed. Future research in this area will help to further elucidate the potential of CB-839 as a therapeutic agent.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied for its potential use in cancer treatment. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its inhibition has been shown to have anti-tumor effects. CB-839 has been found to be a potent and selective inhibitor of glutaminase, making it a promising candidate for cancer therapy. In addition to its anti-tumor effects, CB-839 has also been studied for its potential use in treating other diseases, such as metabolic disorders and neurological disorders.
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(14-16-4-2-3-5-20(16)23)19-12-6-15(7-13-19)21(29)27-18-10-8-17(9-11-18)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXOCMHKXDUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119992.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4119997.png)
![N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120005.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4120012.png)
![2-{[(3,4-dichlorobenzyl)thio]acetyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4120019.png)



![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B4120065.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120071.png)

